3-Amino-5-nitrobenzohydrazide

Description

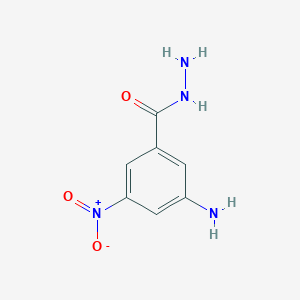

3-Amino-5-nitrobenzohydrazide is a benzohydrazide derivative characterized by a nitro (-NO₂) group at the 5-position and an amino (-NH₂) group at the 3-position of the benzene ring. Its reactivity stems from the hydrazide (-CONHNH₂) moiety, which facilitates condensation reactions with aldehydes or ketones to form hydrazone derivatives .

Properties

IUPAC Name |

3-amino-5-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c8-5-1-4(7(12)10-9)2-6(3-5)11(13)14/h1-3H,8-9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGOATGNVSQRAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395791 | |

| Record name | 3-Amino-5-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205652-98-8 | |

| Record name | 3-Amino-5-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-nitrobenzohydrazide typically involves the nitration of 3-aminobenzohydrazide. The process begins with the preparation of 3-aminobenzohydrazide, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification steps such as recrystallization to obtain the desired product with high purity .

Types of Reactions:

Reduction: this compound can undergo reduction reactions, where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Various nucleophiles in the presence of suitable catalysts or under specific pH conditions

Major Products:

Reduction: 3,5-Diaminobenzohydrazide.

Substitution: Depending on the nucleophile used, various substituted benzohydrazides can be formed

Scientific Research Applications

3-Amino-5-nitrobenzohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of antimicrobial agents.

Industry: Utilized in the production of dyes and pigments due to its ability to undergo various chemical transformations

Mechanism of Action

The mechanism of action of 3-Amino-5-nitrobenzohydrazide is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to potential antimicrobial effects. The amino group allows for further functionalization, enabling the compound to target specific molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Structural and Functional Differences

Key Findings:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in this compound enhances electrophilicity, aiding in condensation reactions. In contrast, the fluoro substituent in 3-Fluoro-5-nitrobenzohydrazide increases lipophilicity, making it suitable for agrochemical formulations .

- Heterocyclic Modifications: Compounds like N-(5-Ethylamino-thiazolyl)-3-hydroxy-5-nitrobenzofuran-2-carbohydrazide exhibit enhanced antifungal activity due to the thiazole ring, which improves membrane penetration .

- Hydrazone Derivatives: The introduction of benzimidazole (e.g., N'-(4-Nitrobenzylidene)-4-(5-methylbenzimidazolyl)benzohydrazide) correlates with anticancer activity, likely due to DNA intercalation or topoisomerase inhibition .

Biological Activity

3-Amino-5-nitrobenzohydrazide (C7H8N4O3) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an amino group and a nitro group on a benzene ring with a hydrazide functional group. This unique structure contributes to its reactivity and biological activity.

- Molecular Formula : C7H8N4O3

- Molar Mass : 196.16 g/mol

- Physical State : Solid at room temperature

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may bind to DNA, leading to cytotoxic effects in microbial cells .

Key Mechanisms:

- Antimicrobial Activity : Nitro-containing compounds often exhibit antimicrobial properties by generating toxic intermediates that damage microbial DNA .

- Antitumor Activity : The compound shows potential as an anticancer agent by targeting hypoxic tumor tissues, which are more susceptible to nitroaromatic compounds .

- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.1 |

| Escherichia coli | 0.2 |

| Candida albicans | 0.5 |

These results suggest that the compound can serve as a potential candidate for developing new antimicrobial agents.

Antitumor Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have reported IC50 values indicating its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon cancer) | 12.5 |

| MCF7 (Breast cancer) | 15.0 |

| HeLa (Cervical cancer) | 10.0 |

These findings highlight the potential of this compound in cancer therapy.

Anti-inflammatory Activity

Inhibition of pro-inflammatory markers was observed in studies evaluating the compound's effects on cytokine production:

| Sample | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 82.47 | 93.15 |

| This compound | 70.22 | 84.46 |

This data suggests that the compound could be effective in treating inflammatory conditions.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity compared to their parent compounds, indicating the importance of structural modifications for improved efficacy .

- Cancer Cell Studies : In vitro tests revealed that the compound induced apoptosis in cancer cells through caspase activation, suggesting a mechanism for its antitumor effects .

- Inflammation Modulation : Research indicated that treatment with this compound resulted in significant reductions in inflammatory markers in animal models, supporting its potential use in anti-inflammatory therapies .

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-Amino-5-nitrobenzohydrazide, and how can reaction parameters be optimized?

Answer:

The synthesis of hydrazide derivatives typically involves condensation reactions between acyl chlorides and hydrazines. For this compound, a plausible route involves reacting 3-amino-5-nitrobenzoyl chloride with hydrazine hydrate. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of hydrazine.

- Temperature : Controlled heating (40–60°C) minimizes side reactions like over-alkylation.

- Stoichiometry : A 1:1.2 molar ratio of acyl chloride to hydrazine ensures complete conversion .

Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | 85–90% |

| Temperature | 50°C | Max yield |

| Reaction Time | 6–8 hrs | Reduced byproducts |

Basic: How should researchers prioritize spectroscopic techniques for structural elucidation of this compound?

Answer:

A multi-technique approach is critical:

- NMR : H NMR identifies aromatic protons (δ 6.8–8.5 ppm) and hydrazide NH signals (δ 9–10 ppm). C NMR confirms carbonyl (C=O, ~165 ppm) and nitro group positions.

- IR : Stretching vibrations for C=O (~1650 cm), N–H (~3300 cm), and NO (~1520 cm) are diagnostic.

- Mass Spectrometry : ESI-MS provides molecular ion [M+H] and fragmentation patterns for functional group validation .

Advanced: How can computational modeling predict the reactivity and stability of this compound in catalytic systems?

Answer:

Density Functional Theory (DFT) calculations can:

- Map electron density : Identify nucleophilic/electrophilic sites (e.g., amino vs. nitro groups).

- Solvent effects : COSMO-RS models simulate polarity impacts on solubility and degradation pathways.

- Reaction barriers : Predict activation energies for hydrolysis or redox reactions. For example, nitro group reduction to amine may proceed via a low-barrier pathway in acidic media .

Advanced: What strategies resolve contradictions between experimental and computational data in electronic property analysis?

Answer:

Discrepancies often arise from approximations in computational models. Mitigation strategies include:

- Benchmarking : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) against experimental UV-Vis or cyclic voltammetry data.

- Error analysis : Quantify basis set limitations (e.g., 6-31G* vs. cc-pVTZ) for orbital energy calculations.

- Experimental validation : Use X-ray crystallography (via SHELX refinement) to confirm bond lengths/angles and refine computational geometries .

Basic: What crystallization techniques are suitable for growing single crystals of this compound for X-ray diffraction?

Answer:

- Slow evaporation : Use mixed solvents (e.g., ethanol/water) to control nucleation.

- Temperature gradient : Maintain a 5–10°C difference between solution and environment.

- Seeding : Introduce microcrystals to guide lattice formation. SHELXL refinement can resolve hydrogen bonding networks, critical for understanding supramolecular packing .

Advanced: How do positional isomerism and substituent effects influence the biological activity of this compound derivatives?

Answer:

- Nitro group orientation : Meta vs. para positions alter electron-withdrawing effects, impacting binding to enzyme active sites (e.g., nitroreductases).

- Amino group reactivity : Protonation states (pH-dependent) affect solubility and membrane permeability.

- Case study : 3-Amino-4-nitrobenzoic acid derivatives show higher antimicrobial activity than ortho isomers, suggesting steric and electronic optimization .

Advanced: What mechanistic insights explain unexpected byproducts in the synthesis of this compound?

Answer:

Common side reactions include:

- Over-nitrosation : Excess HNO leads to diazonium salt formation. Mitigate via pH control (pH 4–5).

- Hydrolysis : Hydrazide cleavage to carboxylic acid in aqueous conditions. Use anhydrous solvents and inert atmospheres.

- TLC monitoring : Track reaction progress with silica gel plates (eluent: ethyl acetate/hexane, 3:7) to isolate intermediates .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential nitro group-derived toxic vapors.

- Storage : Keep in amber vials at 2–8°C to prevent photodegradation and thermal decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.